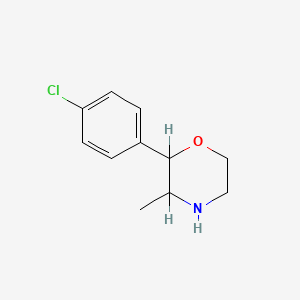

2-(4-Chlorophenyl)-3-methylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMGIFWZXHLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958153 | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-95-0 | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-(4-chlorophenyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 4 Chlorophenyl 3 Methylmorpholine and Analogues

Established Synthetic Routes to Phenylmorpholines

The creation of the core phenylmorpholine structure, which features a phenyl group attached to the morpholine (B109124) ring, can be achieved through several reliable synthetic pathways. These methods often focus on the formation of the heterocyclic morpholine ring itself and on controlling the three-dimensional arrangement of its atoms (stereochemistry).

Cyclization Reactions for Morpholine Ring Formation

The most common strategy for forming the morpholine ring is through cyclization, a process that joins the ends of a molecule to form a ring. This is typically achieved by starting with a linear molecule that already contains most of the necessary atoms.

A primary method involves the cyclization of N-substituted amino alcohols. For a 2-phenyl-3-methylmorpholine structure, a common precursor is a 1-phenyl-2-(alkylamino)propan-1-ol derivative, which is structurally related to compounds like ephedrine (B3423809) or pseudoephedrine. The ring is closed by reacting this amino alcohol with a reagent that provides the remaining two carbon atoms and the oxygen atom of the morpholine ring. A classic approach involves reacting an N-substituted-2-amino-1-phenylethanol with a 2-haloethanol, which results in the formation of the morpholine ring.

Another well-established method is the acid-catalyzed dehydration of a diol. For instance, the synthesis of phenmetrazine analogues has been achieved by reacting a starting ketone (e.g., 4-methylpropiophenone) with ethanolamine. The resulting intermediate is then reduced to an alcohol using a reducing agent like sodium borohydride. Subsequent treatment with concentrated sulfuric acid causes the molecule to lose water and cyclize, forming the 2-aryl-3-methylmorpholine ring. nih.gov

More advanced methods utilize metal catalysis. For example, iron(III) can catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol. organic-chemistry.org Similarly, gold-catalyzed cyclization of specific alkynylamines or alkynylalcohols can efficiently produce morpholine derivatives. rsc.org

Stereoselective Synthesis Approaches

The compound 2-(4-chlorophenyl)-3-methylmorpholine has two stereocenters, at carbon atoms 2 and 3. This means it can exist in different spatial arrangements (stereoisomers). The biological activity of such molecules is often highly dependent on their specific stereochemistry, making stereoselective synthesis—methods that produce a specific stereoisomer—critically important.

A powerful strategy for achieving stereoselectivity is to start with a chiral precursor, a molecule that is already in a single enantiomeric form. For example, enantiopure amino alcohols can serve as starting materials for the synthesis of optically pure morpholines. nih.gov A method for creating trans-2,5-disubstituted morpholines begins with an enantiopure epoxide, which reacts with an amino alcohol. acs.org The resulting amino diol is then selectively tosylated on the nitrogen atom, followed by a base-induced cyclization that preferentially activates one hydroxyl group over the other to form the morpholine ring with high diastereoselectivity. acs.org

Cascade reactions, where multiple bond-forming events occur in a single step, can also provide excellent stereocontrol. One such method for synthesizing orthogonally protected 2,3-disubstituted morpholines starts from a chiral epoxide. sci-hub.st The key step is a one-pot reaction involving an intramolecular epoxide opening and a simultaneous cyclization to form the morpholine ring, yielding products with defined stereochemistry. sci-hub.st Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another advanced technique that produces highly substituted morpholines with excellent diastereoselectivity. rsc.org

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials are combined in a single reaction vessel to form a complex product. This approach is valued for its atom economy and operational simplicity. researchgate.netthieme-connect.com

The Ugi multicomponent reaction is a particularly versatile tool for generating molecular diversity and has been adapted for the de novo synthesis of morpholine rings. nih.govacs.org In one such approach, an α-halo aldehyde or ketone, an amine (like ethanolamine), an isocyanide, and an azide (B81097) source react to form a linear Ugi adduct. nih.govacs.org This intermediate can then be cyclized in a subsequent step under basic conditions (e.g., using sodium hydride) to yield the morpholine derivative. nih.govacs.org This two-step, one-pot procedure allows for the creation of a wide variety of substituted morpholines by simply changing the initial building blocks. thieme-connect.com

| Reaction Type | Key Features | Example Application |

| Ugi MCR | Combines an aldehyde/ketone, amine, isocyanide, and acid component (here, azide) in one pot. | Synthesis of 3,3-disubstituted morpholines from an α-halo ketone, ethanolamine, an isocyanide, and sodium azide, followed by base-mediated cyclization. acs.org |

| Catalyst-Free MCR | A one-pot reaction involving a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide. | Construction of substituted morpholine glycoconjugates without the need for a metal catalyst. researchgate.net |

Functionalization and Derivatization Methodologies for Analogues

Once the core morpholine structure is synthesized, it can be further modified to create a library of related compounds, or analogues. These modifications can be made to the phenyl ring or to the atoms of the morpholine ring itself.

Regioselective Substitutions on the Phenyl Ring

Regioselective reactions allow for the addition of new chemical groups at specific positions on the phenyl ring. In this compound, the phenyl ring already contains a chlorine atom at the para-position (position 4). The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Since the para-position is already occupied, any further substitution will be directed to the ortho-positions (positions 2 and 6 of the phenyl ring).

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used, although the presence of the morpholine ring can influence the reaction's outcome. The synthesis of various chlorophenol derivatives, which are important industrial intermediates, often relies on controlling the regioselectivity of chlorination on a phenol (B47542) ring using specific catalysts or directing groups. researchgate.net Similar principles can be applied to the 4-chlorophenyl moiety in the target molecule, although the specific conditions would need to be optimized. For instance, palladium(II)-catalyzed C-H chlorination has been developed for the regioselective synthesis of 2-chlorophenols under mild conditions. researchgate.net

Modifications of the Morpholine Nitrogen and Carbon Atoms

The morpholine ring itself offers multiple sites for modification, most notably the nitrogen atom.

Nitrogen Atom Modifications: The secondary amine (N-H) in the morpholine ring is nucleophilic, making it readily reactive with a variety of electrophiles. This allows for the straightforward synthesis of a diverse range of N-substituted analogues. Common modifications include:

N-Alkylation: Introduction of alkyl groups using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. thieme-connect.comacs.org

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. thieme-connect.comacs.org

Reductive Amination: A two-step process involving reaction with an aldehyde or ketone to form an iminium ion, which is then reduced to form a new N-C bond. thieme-connect.comacs.org

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. acs.org

These transformations are generally high-yielding and allow for significant diversification of the parent compound.

| Modification Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Halides, Anhydrides | N-Acyl (Amide) |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl (Sulfonamide) |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkyl |

| Urea Formation | Isocyanates | N-Carbamoyl (Urea) |

| Thiourea Formation | Isothiocyanates | N-Thiocarbamoyl (Thiourea) |

Carbon Atom Modifications: Modifying the carbon atoms of the morpholine ring after it has been formed is more challenging but can be achieved through advanced synthetic methods. A strategy for synthesizing 2- and 3-substituted morpholines involves the ring-opening of a strained 2-tosyl-1,2-oxazetidine precursor with nucleophiles like α-formyl carboxylates. acs.org This approach allows for the introduction of substituents at the C2 and C3 positions in a controlled manner, leading to conformationally rigid morpholine structures. acs.org

Green Chemistry Principles in Phenylmorpholine Synthesis

The synthesis of phenylmorpholine scaffolds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sphinxsai.comnih.gov These principles emphasize waste prevention, maximization of atom economy, use of catalytic reagents over stoichiometric ones, and the avoidance of hazardous substances. sphinxsai.comacs.org In the context of phenylmorpholine synthesis, these tenets translate into developing more efficient, safer, and sustainable synthetic routes.

A key principle is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final molecule. sphinxsai.comchemrxiv.org Modern approaches seek to improve this by employing catalytic, redox-neutral processes. For instance, a one or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) demonstrates significant environmental benefits over older methods that use reagents like chloroacetyl chloride followed by a hydride reduction. chemrxiv.org This newer method eliminates a synthetic step and the associated waste from the reduction process. chemrxiv.org

The use of catalysis is central to green synthetic strategies for phenylmorpholines. sphinxsai.com Catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. acs.org Palladium-catalyzed carboamination reactions represent a powerful method for constructing the morpholine ring, generating the desired products in moderate to good yields with high stereoselectivity. nih.gov More recently, photocatalytic methods have emerged as a promising green alternative. acs.orgresearchgate.net These reactions can be conducted under mild conditions, often at ambient temperature and pressure, using visible light as an energy source, which minimizes energy consumption—another core principle of green chemistry. acs.orgacs.org

Solvent selection is another critical aspect. Many classic organic reactions employ volatile and toxic solvents. Green chemistry encourages the use of safer, environmentally benign solvents. nih.gov Research into the synthesis of related heterocyclic structures has shown that greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be successfully implemented. nih.gov Furthermore, recent photocatalytic strategies for 2-aryl morpholines have been developed that proceed efficiently, providing a modular and more sustainable path to these valuable molecular scaffolds. acs.org By integrating these principles, chemists can design synthetic pathways that are not only efficient in producing complex molecules like this compound but also significantly reduce their environmental footprint. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways and reaction conditions is a critical process in chemical development, aimed at maximizing product yield and purity while minimizing costs, waste, and reaction time. sigmaaldrich.com For the synthesis of this compound and its analogues, this involves systematically varying parameters such as catalyst systems, solvent, temperature, and reagent ratios. sigmaaldrich.comresearchgate.net

A key area of optimization in modern phenylmorpholine synthesis is the catalyst system. In palladium-catalyzed intramolecular carboamination reactions used to form the morpholine ring, the choice of ligand is crucial. Different phosphine (B1218219) ligands can significantly influence the reaction's yield and selectivity. For example, initial studies might test various ligands to find the one that provides the highest yield for a specific substrate. nih.gov The optimization process involves screening different catalysts and ligands to identify the most effective combination for the desired transformation.

Temperature and reaction time are also pivotal variables. A study on the synthesis of substituted morpholines via Pd-catalyzed carboamination optimized the reaction temperature to 105 °C to achieve good yields. nih.gov Similarly, optimizing reaction time is essential; a reaction that runs for too short a time may result in incomplete conversion, while an excessively long time can lead to the formation of byproducts and decomposition, thus lowering the yield. researchgate.net In a reported synthesis of dihydrobenzofuran neolignans, the reaction time was successfully reduced from 20 to 4 hours without a significant loss in yield by optimizing other conditions. researchgate.net

The choice of solvent and the concentration of reagents are also fine-tuned. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of related heterocycles, acetonitrile (B52724) was identified as a superior solvent, providing a better balance between reactant conversion and product selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). researchgate.net The molar ratio of reactants is another parameter that requires careful optimization. For instance, in the condensation of nitriles with amino alcohols, increasing the ratio of the amino alcohol relative to the nitrile was found to significantly increase the product yield up to an optimal point. researchgate.net

The following tables illustrate typical optimization studies for related heterocyclic syntheses, demonstrating how systematic variation of parameters leads to improved reaction outcomes.

Table 1: Optimization of Catalyst Ligand for a Model Carboamination Reaction This table is a representative example based on findings for related syntheses.

| Entry | Ligand (L) | Yield (%) |

| 1 | P(t-Bu)₃·HBF₄ | 45 |

| 2 | (o-biphenyl)P(t-Bu)₂ | 52 |

| 3 | (±)-BINAP | 38 |

| 4 | P(2-furyl)₃ | 66 |

| Data derived from studies on palladium-catalyzed carboamination for morpholine synthesis. nih.gov |

Table 2: Optimization of Reaction Conditions for a Model Heterocycle Synthesis This table is a representative example based on findings for related syntheses, illustrating the multi-parameter optimization process. researchgate.netresearchgate.net

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Temperature | 80 °C | 75 |

| 2 | Temperature | 100 °C | 90 |

| 3 | Temperature | 120 °C | 82 |

| 4 | Solvent | Dichloromethane | 68 |

| 5 | Solvent | Toluene (B28343) | 79 |

| 6 | Solvent | Acetonitrile | 90 |

| 7 | Reactant Ratio (A:B) | 1:2 | 65 |

| 8 | Reactant Ratio (A:B) | 1:3 | 81 |

| 9 | Reactant Ratio (A:B) | 1:4 | 90 |

| 10 | Catalyst Loading | 1 mol% | 84 |

| 11 | Catalyst Loading | 2 mol% | 90 |

| Optimal conditions from each parameter variation are highlighted in bold. |

Through such systematic optimization, often aided by automated systems in modern process development, chemists can establish a robust and efficient synthesis protocol. nih.gov This ensures that the production of complex molecules like this compound is not only feasible but also scalable and economically viable.

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-(4-Chlorophenyl)-3-methylmorpholine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the seven protons of the morpholine (B109124) ring, and the three protons of the methyl group. The aromatic region would typically display a pair of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The signals for the morpholine and methyl protons would appear in the aliphatic region of the spectrum.

A critical aspect of the NMR analysis for this compound is the differentiation of its cis and trans diastereomers. The relative orientation of the 4-chlorophenyl group at the C2 position and the methyl group at the C3 position significantly influences the chemical environment of the morpholine ring protons, leading to distinct chemical shifts and coupling constants for each isomer.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum would include signals for the six carbons of the aromatic ring, the four carbons of the morpholine ring, and the single carbon of the methyl group.

While specific experimental data for this compound is not widely published, the expected NMR data can be inferred from its parent compound, phenmetrazine, and its analogues. ljmu.ac.ukswgdrug.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenmetrazine Analogues

| Assignment | Phenmetrazine ¹H NMR (D₂O) swgdrug.org | Expected ¹³C NMR Chemical Shift Range (ppm) |

| Aromatic Protons | ~7.48 ppm (m, 5H) | 125-140 |

| C2-H | ~4.5 ppm (dd) | 75-85 |

| C3-H | ~3.5 ppm (m) | 50-60 |

| C5-H | ~4.0-4.25 ppm (m) | 65-75 |

| C6-H | ~3.0-3.75 ppm (m) | 45-55 |

| N-H | (broad, exchanges with D₂O) | N/A |

| C3-CH₃ | ~1.1 ppm (d) | 15-20 |

| Note: This table is illustrative, based on data for the parent compound phenmetrazine. Specific shifts for this compound will vary due to the electronic effects of the chlorine substituent and the solvent used. |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound, the nominal molecular weight is 211 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₁H₁₄ClNO. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (e.g., M+ and M+2).

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern for phenmetrazine analogues typically follows established pathways. nih.gov The protonated molecule [M+H]⁺ is expected to be a prominent ion in soft ionization techniques like chemical ionization (CI) or electrospray ionization (ESI). nih.govsigmaaldrich.com Predicted mass spectrometry data shows the [M+H]⁺ ion at an m/z of 212.08367. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 212.08367 |

| [M+Na]⁺ | 234.06561 |

| [M+NH₄]⁺ | 229.11021 |

| [M+K]⁺ | 250.03955 |

| [M+H-H₂O]⁺ | 194.07365 |

| Data obtained from predicted values. |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include N-H stretching (around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), C-O-C ether stretching (around 1100-1150 cm⁻¹), and a distinct C-Cl stretching band (typically 700-800 cm⁻¹). The presence of these bands confirms the integrity of the morpholine ring and the chlorophenyl substituent. The use of IR spectroscopy has been confirmed in the characterization of related phenmetrazine derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the 4-chlorophenyl chromophore is expected to produce absorption maxima in the UV region, typically around 220-230 nm and 260-270 nm.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly used for phenmetrazine analogues. nih.govnih.gov

A typical setup would involve a C18 or a phenyl-hexyl stationary phase, which provides both hydrophobic and π-π interactions, beneficial for separating aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape for the basic morpholine compound. A Diode-Array Detector (DAD) or a UV detector would be used for detection. This method is capable of separating the main compound from impurities and can often resolve the cis and trans diastereomers with appropriate method optimization.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile compounds and their derivatives. ljmu.ac.uk For phenmetrazine and its analogues, GC analysis can be challenging due to the polarity of the secondary amine, which may cause poor peak shape (tailing) on standard non-polar columns. nih.govastm.org

To overcome this, derivatization is often employed. Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can react with the secondary amine to produce a less polar, more volatile derivative with improved chromatographic properties. nih.gov GC-MS provides both retention time data for separation and mass spectra for identification, making it a definitive technique in forensic analysis. Studies on positional isomers of similar compounds, like methylphenmetrazine, show that GC can be effective in separating them, although challenges may arise depending on the specific substitution pattern. nih.gov

Thin Layer Chromatography (TLC) is a simpler, more rapid chromatographic technique primarily used to monitor the progress of a chemical reaction or for preliminary purity checks. A suitable mobile phase (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol, would be used to separate the compound on a silica (B1680970) gel plate. The spots can be visualized under UV light due to the aromatic ring.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This powerful technique provides an unambiguous three-dimensional model of a molecule's structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral compounds, particularly when a heavy atom like chlorine is present, the anomalous dispersion of X-rays can be used to determine the absolute stereochemistry of the stereogenic centers.

For a molecule like this compound, which has stereocenters, the determination of the Flack parameter from the crystallographic data is crucial for assigning the absolute configuration with confidence. A value close to zero would confirm the correct enantiomer has been crystallized and analyzed.

Table 1: Representative Crystallographic Data Parameters

This interactive table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Note: The values presented here are hypothetical examples for illustrative purposes, as specific experimental data for this compound was not found.

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Flack parameter | 0.02(3) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides an essential check of the purity and empirical formula of a synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₄ClNO.

The analysis is typically performed using a combustion method, where a sample of the compound is burned in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of each element. The presence of chlorine is typically determined by other methods, such as titration or ion chromatography after combustion.

A comparison between the experimentally determined elemental composition and the calculated theoretical values serves as a critical measure of the compound's purity. A close agreement between these values provides strong evidence that the correct compound has been synthesized.

Table 2: Elemental Composition of this compound

This interactive table compares the theoretical elemental composition with hypothetical experimental results. Note: The experimental values are for illustrative purposes.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 62.41 | 62.35 |

| Hydrogen (H) | 6.67 | 6.71 |

| Chlorine (Cl) | 16.75 | 16.69 |

| Nitrogen (N) | 6.62 | 6.58 |

| Oxygen (O) | 7.56 | 7.67 |

Preclinical Pharmacological Investigations and Biological Activities

Monoamine Neurotransmitter System Modulation

Compounds in the substituted phenylmorpholine class, such as phenmetrazine, typically function as releasing agents and/or reuptake inhibitors at monoamine transporters. wikipedia.orgwikipedia.org Their primary mechanism involves increasing the extracellular concentrations of key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506). The specific activity and selectivity for each transporter are highly dependent on the nature and position of the substituent on the phenyl ring. drugsandalcohol.ienih.gov

The dopamine transporter (DAT) is a primary target for phenmetrazine and its derivatives. Phenmetrazine itself is a potent dopamine releasing agent. wikipedia.orgnih.gov Analogues such as 3-Chlorophenmetrazine (3-CPM) and 3-Fluorophenmetrazine (B1651833) (3-FPM) also demonstrate significant activity at the dopamine transporter. wikipedia.orgwikipedia.org

3-CPM is a particularly selective dopamine releasing agent, with studies on rat brain synaptosomes showing it to be approximately 3-fold more potent at releasing dopamine than norepinephrine. wikipedia.org 3-FPM also acts as a dopamine-releasing agent with a half-maximal effective concentration (EC₅₀) of 43 nM. wikipedia.org Furthermore, fluorinated analogues have been shown to inhibit dopamine uptake with potencies comparable to cocaine. researchgate.netnih.gov Given that chloro- and fluoro-substitutions can produce similar effects, and that other phenyl-substituted piperazine (B1678402) analogues with a chlorophenyl group show high affinity for DAT, it is highly probable that 2-(4-Chlorophenyl)-3-methylmorpholine also interacts significantly with the dopamine transporter, likely as both a reuptake inhibitor and a releasing agent. nih.gov

The norepinephrine transporter (NET) is also a key target for this class of compounds. Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its fluorinated and chlorinated analogues confirm this strong interaction with NET. For instance, 3-FPM is a potent norepinephrine releaser with an EC₅₀ value of 30 nM. wikipedia.org 3-CPM also induces norepinephrine release, though with less potency than its effects on dopamine, showing an EC₅₀ of 75 nM. wikipedia.org

Studies on fluorinated phenmetrazine isomers revealed that they inhibit norepinephrine uptake with high potency. researchgate.netnih.gov This dual action—releasing norepinephrine and inhibiting its reuptake—is characteristic of many stimulant compounds within this chemical family. Therefore, this compound is expected to exhibit significant activity as an inhibitor and releasing agent at the norepinephrine transporter.

The interaction of phenmetrazine and its close analogues with the serotonin system is considerably weaker than their effects on catecholamine systems. wikipedia.org Phenmetrazine has very low potency as a serotonin releaser. wikipedia.org Similarly, its halogenated derivatives, 3-FPM and 3-CPM, show substantially lower efficacy for inducing serotonin release compared to dopamine and norepinephrine, with EC₅₀ values of 2558 nM and 301 nM, respectively. wikipedia.orgwikipedia.org

While some substituted phenylmorpholines have been noted to act as agonists at serotonin receptors, this is not considered their primary mechanism of action. wikipedia.org There is no specific evidence in the reviewed literature to suggest that this compound has significant agonist activity at serotonin receptors or potent modulatory effects on the serotonin transporter.

Interactive Table: Monoamine Transporter Activity of Phenmetrazine Analogues Below is a summary of the in vitro activities of phenmetrazine and its halogenated analogues at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as measured by their ability to induce neurotransmitter release (lower EC₅₀ value indicates higher potency).

| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Primary Activity | Reference |

| Phenmetrazine | 70-131 | 29-50 | >7700 | NDRA | wikipedia.org |

| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | NDRA | wikipedia.org |

| 3-Chlorophenmetrazine (3-CPM) | 27 | 75 | 301 | Primarily DRA | wikipedia.org |

NDRA: Norepinephrine-Dopamine Releasing Agent; DRA: Dopamine Releasing Agent

Enzyme Inhibition Profiling

There is no specific research data available regarding the inhibitory effects of this compound on Cytochrome P450 (CYP) isoforms. As xenobiotics, stimulant compounds are typically metabolized by the CYP enzyme system, but a detailed inhibition profile for this specific compound has not been documented in the scientific literature.

No published scientific studies were found that investigate the interaction between this compound and carbonic anhydrase enzymes. There is no evidence to suggest that this compound acts as an inhibitor of this enzyme family.

Alpha-Glucosidase Inhibition

There are currently no available scientific studies or published data investigating the potential of this compound as an inhibitor of the α-glucosidase enzyme. Research into the effects of this specific compound on α-glucosidase activity has not been reported in the accessible literature.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Direct investigations into the cholinesterase-inhibiting properties of this compound are not found in the current body of scientific research. There is no published evidence to suggest that this compound has been tested for its ability to inhibit either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

However, related research on structurally similar molecules has been conducted. A study involving the synthesis of various 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ol derivatives noted that these compounds exhibited some peripheral n-cholinolytic activities. researchgate.net It is critical to note that these are distinct derivatives and their activities cannot be extrapolated to this compound.

Receptor Binding and Modulation Studies

Opioid Receptor Interactions

There is no available research data on the interaction between this compound and any of the opioid receptor subtypes (μ, δ, or κ). Binding assays and functional studies to determine potential agonistic or antagonistic effects at these receptors have not been published for this specific molecule.

Adenosine (B11128) Receptor Agonism and Antagonism

An extensive search of scientific and patent literature reveals no studies conducted to evaluate the activity of this compound at adenosine receptors. Consequently, there is no information on whether this compound acts as an agonist or antagonist at A₁, A₂ₐ, A₂ᵦ, or A₃ receptor subtypes.

Neuropeptide Y5 (NPY5) Receptor Antagonism

The role of this compound as a potential antagonist for the Neuropeptide Y5 (NPY5) receptor has not been documented in the scientific literature. There are no published preclinical findings, such as receptor binding affinity or functional antagonism assays, for this compound.

Data Tables

Due to the absence of specific research findings for this compound in the specified areas of investigation, no data tables can be generated.

Neurokinin-1 (NK-1) Receptor Antagonism

The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in various physiological processes, including pain transmission, inflammation, and emesis. patsnap.comeurekaselect.com Consequently, NK-1 receptor antagonists have been developed for therapeutic applications, notably as antiemetics in chemotherapy-induced nausea and vomiting. patsnap.comaneskey.com

The morpholine (B109124) scaffold is a key structural feature in several potent NK-1 receptor antagonists. For instance, Aprepitant, a clinically approved antiemetic, features a morpholine ring in its structure. aneskey.com The discovery of phosphorylated morpholine acetal (B89532) human neurokinin-1 receptor antagonists highlights the importance of this heterocyclic system for water-soluble prodrugs with in vivo efficacy. nih.gov Research into the structure-activity relationship (SAR) of NK-1 receptor antagonists has shown that specific substitutions on the morpholine and associated phenyl rings are crucial for high binding affinity and selectivity. nih.gov While direct studies on the NK-1 receptor antagonism of this compound are not readily found, the established role of the morpholine core in high-affinity NK-1 receptor ligands suggests that this compound could potentially interact with the NK-1 receptor. However, without experimental data, its specific activity and potency remain speculative.

Antimicrobial and Antifungal Activity

The morpholine ring is a constituent of various compounds exhibiting antimicrobial and antifungal properties. researchgate.netnih.govsci-hub.se Similarly, the presence of a chlorophenyl group in a molecule can contribute to its biological activity, including antifungal effects. mdpi.com

Numerous studies have demonstrated the antibacterial potential of morpholine derivatives. For example, a series of novel 1,3-thiazine-2-amines incorporating a morpholine nucleus were synthesized and showed in vitro antibacterial activity. tandfonline.com Another study reported the synthesis and antibacterial evaluation of new 4-(2-Chloroacetyl) morpholine derivatives, which also displayed antimicrobial properties. jocpr.com The structure-activity relationship of such compounds often reveals that the nature and position of substituents on the morpholine and any associated aromatic rings significantly influence their antibacterial spectrum and potency. While these findings underscore the potential for morpholine-containing compounds to act as antibacterial agents, specific data on the efficacy of this compound against Gram-positive and Gram-negative bacterial strains is not available in the reviewed literature.

The morpholine scaffold is a well-established pharmacophore in antifungal drug design, with several morpholine-containing drugs used in agriculture and medicine. nih.gov For instance, silicon-incorporated morpholine antifungals have been designed and evaluated, showing potent activity against various human fungal pathogens. nih.gov The antifungal activity of morpholine and piperidine-based surfactants has also been investigated against Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, studies on chlorine-containing derivatives of other heterocyclic systems, such as xanthones, have demonstrated their antifungal potential. nih.gov Specifically, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one was identified as having potential antifungal activity against C. albicans. mdpi.com Although these studies suggest that the combination of a morpholine ring and a chlorophenyl group could lead to antifungal properties, direct experimental evidence for the antifungal efficacy of this compound against specific fungal strains is currently lacking.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often exhibiting increased resistance to antimicrobial agents. The disruption of biofilm formation is a key strategy in combating persistent infections. While there is a growing interest in identifying compounds with antibiofilm activity, specific studies on the antibiofilm properties of this compound could not be found in the available literature. Research on other heterocyclic compounds has shown promise; for example, certain xanthone (B1684191) derivatives have demonstrated antibiofilm activity against Helicobacter pylori. sci-hub.se The potential of this compound as an antibiofilm agent remains an area for future investigation.

Cytotoxicity and Antiproliferative Activity in Cell Lines

The cytotoxic and antiproliferative activities of morpholine derivatives have been explored in various cancer cell lines, indicating the potential of this scaffold in the development of novel anticancer agents. researchgate.netnih.govsci-hub.se

Several studies have highlighted the anticancer potential of compounds containing the morpholine moiety. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma). nih.govnih.gov Some of these compounds displayed promising cytotoxic activity, inducing cell cycle arrest and apoptosis. nih.govnih.gov Another study on morpholine-substituted tetrahydroquinoline derivatives identified them as potential mTOR inhibitors with potent and selective cytotoxicity against lung and breast cancer cell lines. mdpi.com

With respect to prostate cancer, while direct data for this compound is unavailable, research on other substituted morpholines provides some context. For example, a study on the synthesis of novel substituted morpholine derivatives explored their potential to inhibit topoisomerase II activity in cancer cells. wisdomlib.org However, specific data on their efficacy against prostate cancer cell lines was not provided in the abstract. Another study focused on the synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives against colon cancer cells. rsc.org

The antiproliferative effects of 2-phenyl-3-methylmorpholine analogs have been investigated in the context of developing smoking cessation aids, focusing on their effects on monoamine uptake and nicotinic acetylcholine (B1216132) receptor function, rather than direct cytotoxicity on cancer cells. nih.gov

Selectivity Assessment Against Non-Target Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the selectivity of this compound against non-target cell lines. While studies on various morpholine derivatives have explored their cytotoxic effects on cancer cell lines, specific data regarding the impact of this compound on healthy, non-cancerous cells is not documented in the reviewed sources. Therefore, a selectivity profile, which is crucial for assessing the therapeutic potential and safety of a compound, cannot be constructed for this compound at this time.

Other Preclinical Biological Assessments (e.g., Anthelmintic, Insecticidal)

There is no specific information available in the current scientific literature regarding the anthelmintic or insecticidal properties of this compound. Although the broader class of morpholine derivatives has been investigated for a range of biological activities, including potential applications in agriculture as fungicides and insecticides, dedicated studies on this particular compound's efficacy against helminths or insects have not been published. Phenotypic screening of compound libraries against parasites like gastrointestinal nematodes is a common approach for discovering new anthelmintics, but results for this compound have not been reported. nih.govembopress.orgbeilstein-journals.orgbeilstein-journals.orgwestminster.ac.uk

Ecotoxicological Studies (e.g., Aquatic Crustacean Toxicity)

Information on the ecotoxicological effects of this compound, specifically concerning its toxicity to aquatic crustaceans, is not available in the public domain. While the environmental impact of various chemical compounds is a subject of ongoing research, with studies often focusing on organisms like Daphnia magna, no such ecotoxicological data has been published for this specific morpholine derivative.

Due to the absence of research data for the specified sections, no data tables can be generated.

Molecular Mechanisms Underlying Biological Activities

Ligand-Target Binding Interactions and Kinetics

Following a comprehensive review of publicly available scientific literature, no specific data were found regarding the ligand-target binding interactions and kinetics of 2-(4-Chlorophenyl)-3-methylmorpholine. This includes a lack of information on its binding affinity, association rate constants (k-on), dissociation rate constants (k-off), and residence time on any specific biological target.

Enzyme Kinetic Analysis (e.g., IC50, Ki, Type of Inhibition)

There is no available data from enzyme kinetic analyses for this compound. Consequently, values for its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and the specific type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) it may exert are not documented in the scientific literature.

Cellular Uptake and Release Mechanisms

Specific studies detailing the cellular uptake and release mechanisms for this compound are not present in the available scientific record. Information regarding the processes by which this compound enters and exits cells, such as passive diffusion, active transport, or endocytosis, has not been reported.

Intracellular Signaling Pathway Modulation

No research detailing the modulation of intracellular signaling pathways by this compound could be identified. Therefore, its effects on specific signaling cascades, downstream effector proteins, or second messenger systems remain uncharacterized.

Membrane Interaction Studies and Cellular Permeability

There are no published studies on the interaction of this compound with cellular membranes or its permeability characteristics. Data on its ability to cross biological membranes, which is a critical factor for its potential biological activity, is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Phenyl Ring (e.g., Halogenation, Methylation)

Substitutions on the phenyl ring significantly alter the pharmacological profile of 2-phenyl-3-methylmorpholine analogs. The nature, position, and electronic properties of these substituents can modulate the compound's affinity and efficacy at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Halogenation of the phenyl ring is a common modification. For instance, fluorination at different positions leads to varied effects. Studies on fluorinated phenmetrazine isomers (FPMs) show that 2-FPM, 3-FPM, and 4-FPM are potent inhibitors of uptake at DAT and NET, with potencies comparable to cocaine, but have much weaker effects at SERT. Specifically, a 3-chloro substitution (3-Cl-phenmetrazine) results in a potent dopamine and norepinephrine releaser.

Methylation of the phenyl ring also influences activity. Research on methylphenmetrazine (MPM) isomers has shown that 2-MPM and 3-MPM are expected to have stimulant properties similar to the parent compound, phenmetrazine, while 4-MPM may exhibit effects more akin to MDMA. This suggests that the position of the methyl group is critical in determining the specific psychoactive effects.

The following table summarizes the in vitro monoamine transporter activity for various phenyl-ring-substituted phenmetrazine analogs. The data highlights how different substituents and their positions modulate potency as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) releasers.

Table 1: Monoamine Releaser Activity of Phenyl-Substituted Phenmetrazine Analogs Data sourced from patent literature and presented for comparative analysis.

Role of the Methyl Group at Position 3 of the Morpholine (B109124) Ring

The methyl group at position 3 of the morpholine ring is a defining feature of phenmetrazine and its derivatives, including 2-(4-chlorophenyl)-3-methylmorpholine. This group is part of the core phenylisopropylamine skeleton which is cyclized into the morpholine ring. Its presence and configuration are crucial for the compound's interaction with monoamine transporters.

While direct comparisons with a non-methylated analog (2-(4-chlorophenyl)morpholine) are not detailed in the provided sources, the importance of the C3 substituent can be inferred from analogs where it is altered. For example, replacing the methyl group with an ethyl group creates phenetrazine. Such modifications are known to affect the potency and selectivity of the compound. The C3-methyl group contributes to the molecule's steric profile, influencing how it fits into the binding sites of transporter proteins. Altering the size of this alkyl group can either enhance or diminish binding affinity and substrate activity.

Effects of Morpholine Ring Modifications

Modifications to the morpholine ring, particularly at the nitrogen atom (position 4), have a profound impact on the compound's pharmacology. The morpholine ring itself is often used in medicinal chemistry to improve properties like brain permeability and metabolic stability.

A key example is the N-methylation of phenmetrazine to produce phendimetrazine (B1196318). Phendimetrazine often functions as a prodrug, being metabolized into phenmetrazine to exert its primary effects. However, studies also show that phendimetrazine itself can act as a dopamine transporter (DAT) inhibitor, while its metabolite, phenmetrazine, is a DAT substrate (releaser). This dual mechanism—initial DAT inhibition by the parent drug followed by DAT substrate activity from its metabolite—suggests a complex pharmacological profile resulting from N-alkylation.

Other modifications include N-ethylation and the addition of further methyl groups at other positions on the morpholine ring, such as in 2-phenyl-3,5-dimethylmorpholine, each creating a new

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is crucial for understanding potential drug-target interactions by estimating the binding affinity and analyzing the interaction patterns within the binding site. gyanvihar.org While specific molecular docking studies for 2-(4-Chlorophenyl)-3-methylmorpholine are not extensively available in public literature, the methodology is widely applied to other morpholine-containing compounds to explore their therapeutic potential.

For instance, docking studies on novel morpholine (B109124) derivatives have been conducted to identify potential inhibitors for various biological targets, including enzymes implicated in cancer and infectious diseases. gyanvihar.orgnih.govmdpi.com In such studies, a library of compounds is computationally screened against a protein target with a known three-dimensional structure. The results are ranked based on a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. gyanvihar.org

For example, in a study of morpholine derivatives targeting the main protease of SARS-CoV-2, compounds were docked into the active site of the enzyme (PDB ID: 5R82). gyanvihar.org The analysis revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the morpholine derivatives and critical amino acid residues. gyanvihar.org The docking scores provide a quantitative measure of binding affinity, allowing researchers to prioritize compounds for further experimental testing. gyanvihar.org A similar approach could be applied to this compound to screen it against a panel of potential biological targets, such as those involved in central nervous system disorders or oncology, where morpholine scaffolds are common. acs.orgmdpi.com

Table 1: Illustrative Example of Molecular Docking Results for Morpholine Derivatives This table presents example data from studies on various morpholine derivatives to illustrate the typical output of a molecular docking analysis. Specific data for this compound is not publicly available.

| Compound Series | Target Protein (PDB ID) | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Morpholine-acetamide derivatives | Carbonic Anhydrase | - | His94, His96, His119 | nih.gov |

| Substituted Morpholines | SARS-CoV-2 Main Protease (5R82) | -60.29 to -74.55 | Cys145, His41, Met165 | gyanvihar.org |

| Morpholinylchalcones | EGFR | - | Not specified | mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecular system over time. mdpi.com This technique is often used to validate the results of molecular docking by assessing the stability of a predicted ligand-receptor complex in a simulated physiological environment. mdpi.com An MD simulation calculates the forces between atoms and uses them to generate a trajectory of atomic positions and velocities, offering a dynamic view of the interaction. mdpi.com

For a compound like this compound, once a potential protein target is identified and a binding pose is predicted via molecular docking, an MD simulation can be performed. The simulation would typically run for a duration of nanoseconds to microseconds, tracking the conformational changes of both the ligand and the protein. mdpi.com Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD over the simulation time suggests a stable binding. mdpi.com

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the persistence of key interactions identified in docking. nih.gov

In studies of other morpholine-substituted compounds, MD simulations have confirmed the stability of protein-ligand interactions and favorable dynamics over simulation periods of 100 nanoseconds. mdpi.com Such simulations have been instrumental in validating the binding modes of inhibitors for targets like mTOR and Chlamydia trachomatis, revealing that key residues play a crucial role in stabilizing the inhibitor within the active site. mdpi.comjchemlett.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. researchgate.net These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a compound's reactivity and intermolecular interactions.

For this compound, DFT calculations can determine several key electronic properties. While specific DFT studies on this exact molecule are scarce, research on structurally related compounds, such as other chlorophenyl-containing heterocycles, demonstrates the utility of this approach. researchgate.netmdpi.com Common methods like B3LYP with a basis set such as 6-311++G(d,p) are used to optimize the molecular geometry and calculate electronic parameters. researchgate.net

Key properties derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with biological receptors. researchgate.net

Studies on compounds like 5-(4-chlorophenyl)-1H-tetrazole have used DFT to analyze the electronic structure and identify potential sites for electrophilic and nucleophilic attack. researchgate.net Such analyses for this compound would be invaluable for understanding its chemical behavior.

Table 2: Illustrative Electronic Properties from DFT Calculations for Related Compounds This table presents example data from DFT studies on other chlorophenyl-containing molecules to illustrate typical quantum chemical calculation outputs. Specific data for this compound is not publicly available.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole | B3LYP/6-311++G(d,p) | -8.01 | -1.52 | 6.49 | researchgate.net |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B3LYP/6-311G(d,p) | -6.21 | -2.88 | 3.33 | mdpi.com |

In Silico ADME/Tox Predictions for Compound Profiling

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a vital part of early-stage drug discovery, allowing for the computational screening of compounds to identify potential liabilities before committing to expensive experimental studies. nih.gov These models use a compound's structure to predict its physicochemical and pharmacokinetic properties. mdpi.comeijppr.com

For this compound, several ADME properties can be predicted using various computational tools. Public databases like PubChem provide some initial predicted values based on the compound's structure. uni.lu For example, the predicted XlogP (a measure of lipophilicity) for this compound is 2.0, which falls within the range considered favorable for drug-likeness. uni.lu

A comprehensive in silico ADME/Tox profile would typically include predictions for:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". neliti.com

Absorption: Prediction of properties like human intestinal absorption and blood-brain barrier (BBB) penetration.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Screening for potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.com

While a full ADME/Tox profile for this compound requires dedicated software, initial predictions from public sources provide a starting point for its evaluation as a potential therapeutic agent. uni.lu

Table 3: Predicted Physicochemical and ADME-related Properties for this compound Data sourced from computational predictions available in public databases.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C11H14ClNO | uni.lu |

| Molecular Weight | 211.69 g/mol | uni.lu |

| XlogP | 2.0 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Mechanistic Insights

Research into the phenylmorpholine class of compounds, including 2-(4-Chlorophenyl)-3-methylmorpholine, has established them primarily as modulators of monoamine neurotransmitter systems. wikipedia.orgwikiwand.com The core mechanism of action for many derivatives involves acting as releasing agents and/or reuptake inhibitors for dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506). google.com This activity is attributed to their structural similarity to the endogenous monoamines, allowing them to interact with the respective transport proteins (DAT, NET, and SERT).

Substituted phenylmorpholines are derivatives of 2-phenylmorpholine (B1329631) or the stimulant phenmetrazine. wikipedia.org The nature and position of the substituent on the phenyl ring, as well as substitutions on the morpholine (B109124) ring, significantly influence the compound's potency and selectivity. For instance, studies on fluorinated analogs such as 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM) revealed that they act as substrate-type monoamine releasers with a preference for catecholamines (dopamine and norepinephrine). ljmu.ac.uk While direct mechanistic studies on this compound are not extensively detailed in the public literature, it is hypothesized to share this general mechanism of monoamine release or reuptake inhibition. The presence of the chlorine atom at the para-position of the phenyl ring is a key structural feature that modulates its pharmacological profile. chemimpex.com Some N-substituted derivatives, particularly those with an N-propyl group, have also been shown to act as dopamine receptor agonists. wikiwand.com This dual capability, influencing both transporters and receptors, highlights the chemical tractability and complex pharmacology of the phenylmorpholine scaffold.

Identification of Knowledge Gaps and Unexplored Avenues in Phenylmorpholine Research

Despite a foundational understanding, significant knowledge gaps persist in the research of this compound and related compounds. A primary gap is the lack of comprehensive pharmacological characterization for many specific analogs. While the effects of some derivatives like 3-FPM are documented, a detailed in-vitro and in-vivo comparison with its isomers, such as 2-FPM, is needed for a complete understanding. ljmu.ac.uk The precise binding affinities, transporter kinetics (e.g., release vs. reuptake inhibition), and functional activity of the specific 4-chloro derivative at all three monoamine transporters remain largely unquantified in publicly accessible research.

Furthermore, the stereochemistry of these compounds is a critical but often underexplored area. This compound possesses chiral centers, meaning it exists as different stereoisomers. The pharmacological activity of enantiomers can differ significantly, yet much of the existing research does not fully differentiate the activity of individual isomers. chromatographyonline.com There is a substantial opportunity to investigate the stereoselective synthesis and differential pharmacology of the cis- and trans-isomers and their respective enantiomers.

Another significant gap lies in understanding the metabolic fate of these compounds. The biotransformation of this compound, the identity of its metabolites, and their own potential pharmacological activity are unknown. Research into related compounds like phendimetrazine (B1196318) has shown that its effects are mediated through its conversion to phenmetrazine, highlighting the importance of metabolite studies. google.com Finally, the potential for these compounds to interact with other receptor systems beyond monoamine transporters is an open question that could reveal novel therapeutic applications or mechanisms. wikiwand.com

Potential for Further Chemical Synthesis and Derivative Exploration

The phenylmorpholine scaffold is a versatile foundation for synthetic chemistry, offering numerous possibilities for the creation of new derivatives. uobaghdad.edu.iqwikipedia.org The core structure can be modified at several positions to modulate its properties. Future synthetic exploration could focus on:

Phenyl Ring Substitution: Systematic exploration of different substituents (e.g., electron-withdrawing vs. electron-donating groups) at the ortho-, meta-, and para-positions of the phenyl ring could systematically map the structure-activity relationships (SAR). This could lead to derivatives with enhanced potency or selectivity for a specific monoamine transporter.

Morpholine Ring Modification: Altering the methyl group at the 3-position or adding substituents at other positions on the morpholine ring could fine-tune the molecule's interaction with its biological targets.

N-Substitution: The nitrogen atom of the morpholine ring is a key site for modification. wikipedia.org Synthesizing a library of N-alkyl, N-acyl, or other N-functionalized derivatives could yield compounds with diverse pharmacological profiles, including prodrugs or compounds with entirely different mechanisms of action, such as receptor agonism. wikiwand.comgoogle.com

New synthetic strategies can facilitate this exploration. Palladium-catalyzed carboamination reactions have been described as a key step for creating cis-3,5-disubstituted morpholines. nih.gov Furthermore, multi-component reactions, which allow for the combination of three or more reactants in a single step, offer an efficient and environmentally benign pathway to complex molecules like pyranopyrazoles and could be adapted for morpholine synthesis. tandfonline.comderpharmachemica.com The development of "green" synthesis methods is another important avenue for future chemical exploration. acs.org

Emerging Methodologies and Technologies in Phenylmorpholine Studies

Advancements in analytical and computational technologies are poised to significantly accelerate research into phenylmorpholine compounds. Hyphenated analytical techniques are particularly crucial for the detailed study of these molecules. researchgate.net

Chromatography and Mass Spectrometry: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the identification, quantification, and impurity profiling of synthesized phenylmorpholine derivatives. rsisinternational.org These methods offer high sensitivity and selectivity, which are essential for detecting trace-level metabolites in biological samples and for ensuring the purity of research compounds. researchgate.net

Chiral Separation: Given the stereochemical complexity of this compound, advanced chiral separation techniques are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases and Capillary Electrophoresis (CE) are powerful tools for separating and quantifying individual enantiomers, allowing for a precise evaluation of their distinct pharmacological properties. mdpi.com

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, can predict how different derivatives will bind to monoamine transporters. This allows for the rational design of new compounds with desired properties before undertaking complex and resource-intensive chemical synthesis.

Green Analytical Chemistry: A trend towards more environmentally friendly analytical methods, such as Supercritical Fluid Chromatography (SFC) which uses supercritical carbon dioxide as a mobile phase, can reduce the use of organic solvents in the analysis of these compounds. rsisinternational.org

The integration of these emerging technologies will enable a more rapid, detailed, and environmentally conscious exploration of the vast chemical space and complex pharmacology of the phenylmorpholine class.

Q & A

Basic: What are effective synthetic routes for 2-(4-Chlorophenyl)-3-methylmorpholine, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step reactions, including cyclohexanone intermediates and morpholine ring formation. A key challenge is controlling stereochemistry during cyclization. For intermediates, use selective crystallization in polar aprotic solvents (e.g., acetone or ethanol) to isolate geometric isomers, as demonstrated in analogous morpholine derivatives . Characterization of intermediates can be achieved via 1H/13C NMR (to confirm regiochemistry) and melting point analysis (to assess purity). For unresolved stereoisomers, employ Lewis acids (e.g., BF3·Et2O) to catalyze isomerization, ensuring trans-configuration dominance in the final product .

Basic: What analytical techniques are most reliable for validating the structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves absolute configuration and confirms chair conformation of the morpholine ring (common in derivatives like 1-(4-chlorophenyl)-3-morpholinourea) .

- High-resolution mass spectrometry (HR-MS): Validates molecular formula (C11H14ClNO) and detects isotopic patterns for chlorine .

- Reverse-phase HPLC (RP-HPLC): Use C18 columns with mobile phases adjusted to pH 3–5 (e.g., acetonitrile/0.1% phosphoric acid) to assess purity and resolve co-eluting impurities .

Advanced: How can researchers optimize stereochemical control during synthesis to minimize undesired diastereomers?

Answer:

- Lewis acid catalysis: Introduce BF3·Et2O or AlCl3 during cyclization to stabilize transition states favoring the desired stereoisomer .

- Temperature control: Lower reaction temperatures (0–5°C) reduce kinetic byproducts, while higher temperatures (60–80°C) promote thermodynamic control.

- Chiral chromatography: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate diastereomers post-synthesis. Validate using circular dichroism (CD) or optical rotation .

Advanced: How to resolve discrepancies between spectroscopic data (e.g., NMR vs. XRD) during structural characterization?

Answer:

- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT or machine learning tools like ACD/Labs). For XRD, ensure data-to-parameter ratios >10 to avoid overfitting .

- Dynamic effects in NMR: Use variable-temperature NMR to identify conformational flexibility (e.g., chair-to-boat transitions in morpholine rings) that may cause signal splitting .

- Twinning analysis in XRD: Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning, which can distort bond lengths and angles .

Advanced: What experimental strategies mitigate hydrogen-bonding disruptions in crystal lattice studies?

Answer:

- Co-crystallization: Introduce co-formers (e.g., urea or carboxylic acids) to stabilize N–H⋯O interactions, as seen in morpholine-urea derivatives .

- Solvent screening: Use low-polarity solvents (e.g., dichloromethane) to minimize solvent inclusion, which disrupts packing.

- Non-classical H-bonds: Analyze C–H⋯π or π–π stacking interactions (common in chlorophenyl derivatives) using Mercury software .

Advanced: How to develop a robust RP-HPLC method for quantifying trace impurities in this compound?

Answer:

- Column selection: Use C18 columns (150 mm × 4.6 mm, 5 µm) with a gradient elution (e.g., 30%→70% acetonitrile in 20 min) .

- pH optimization: Adjust mobile phase pH to 4.5 (using 0.1% trifluoroacetic acid) to suppress ionization and improve peak symmetry.

- Forced degradation: Stress the compound under acidic/alkaline, oxidative (H2O2), and thermal conditions to identify degradation products. Validate method specificity using LC-MS/MS .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular docking: Simulate binding to targets (e.g., opioid receptors) using AutoDock Vina, referencing structural analogs like U-49900 .

- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.